molecular formula C60H36N2 B14498840 6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] CAS No. 63478-43-3

6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]

Cat. No.: B14498840
CAS No.: 63478-43-3
M. Wt: 784.9 g/mol
InChI Key: LMBUDXDEAFNKPA-UHFFFAOYSA-N
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Description

6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Derivatives: The initial step involves the synthesis of biphenyl derivatives through Suzuki coupling reactions.

    Quinoline Formation: The biphenyl derivatives are then subjected to cyclization reactions to form the quinoline backbone.

    Phenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another complex quinoline derivative with similar structural features.

    N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): A compound with a similar phenylene linkage but different functional groups.

Uniqueness

6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is unique due to its specific arrangement of biphenyl and quinoline units, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications such as OLEDs and biological imaging, where specific molecular interactions are crucial.

Properties

CAS No.

63478-43-3

Molecular Formula

C60H36N2

Molecular Weight

784.9 g/mol

IUPAC Name

2-biphenylen-2-yl-6-[2-(2-biphenylen-2-yl-4-phenylquinolin-6-yl)phenyl]-4-phenylquinoline

InChI

InChI=1S/C60H36N2/c1-3-13-37(14-4-1)51-35-59(41-23-27-49-45-19-9-11-21-47(45)53(49)33-41)61-57-29-25-39(31-55(51)57)43-17-7-8-18-44(43)40-26-30-58-56(32-40)52(38-15-5-2-6-16-38)36-60(62-58)42-24-28-50-46-20-10-12-22-48(46)54(50)34-42/h1-36H

InChI Key

LMBUDXDEAFNKPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4C5=CC6=C(C=C5)N=C(C=C6C7=CC=CC=C7)C8=CC9=C1C=CC=CC1=C9C=C8)C1=CC2=C3C=CC=CC3=C2C=C1

Origin of Product

United States

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